molecular formula C22H17NO3S B12165537 (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B12165537
M. Wt: 375.4 g/mol
InChI Key: UJIXBSFPZDTALY-GHRIWEEISA-N
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Description

(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzoxazole ring, a methoxyphenyl group, and a methylthiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Aldol Condensation: The key step in the synthesis involves an aldol condensation reaction between the benzoxazole derivative and the appropriate aldehyde or ketone to form the enone structure.

    Methoxylation and Thiophene Introduction: The methoxyphenyl and methylthiophene groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the enone moiety, converting it to the corresponding alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: The compound may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Materials Science: Application in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one: Lacks the methoxy group and methyl substitution.

    (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-hydroxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one: Contains a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group and the methyl substitution on the thiophene ring in (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one may enhance its biological activity and alter its chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H17NO3S

Molecular Weight

375.4 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

InChI

InChI=1S/C22H17NO3S/c1-14-11-12-27-20(14)13-17(21(24)15-7-9-16(25-2)10-8-15)22-23-18-5-3-4-6-19(18)26-22/h3-13H,1-2H3/b17-13+

InChI Key

UJIXBSFPZDTALY-GHRIWEEISA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C(/C2=NC3=CC=CC=C3O2)\C(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=C(SC=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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